3-Ethyloxane-3-carboxylic acid
Description
Contextualization within Heterocyclic Carboxylic Acid Chemistry
Heterocyclic carboxylic acids are a broad and vital class of organic compounds characterized by a cyclic structure containing at least one heteroatom (an atom other than carbon) within the ring, and bearing a carboxylic acid functional group. ijpsr.info These compounds are of immense interest due to their diverse applications, ranging from pharmaceuticals to materials science. The introduction of a heteroatom and a carboxylic acid group imparts unique physicochemical properties, such as altered polarity, hydrogen bonding capabilities, and potential for various chemical transformations. The reactivity of the carboxylic acid group, combined with the structural and electronic influence of the heterocyclic ring, allows for the synthesis of a wide array of complex molecules.
Importance of Chiral Oxane Derivatives as Chemical Scaffolds
The oxane ring, also known as tetrahydropyran (B127337), is a prevalent structural motif in many natural products and biologically active molecules. chempedia.info When an oxane derivative, such as 3-Ethyloxane-3-carboxylic acid, possesses a stereocenter, it is considered chiral. Chirality, or 'handedness', is a critical property in medicinal chemistry, as the different enantiomers of a chiral drug can exhibit vastly different biological activities and metabolic profiles.
Chiral oxane derivatives serve as valuable chemical scaffolds in drug discovery. Their three-dimensional structure can facilitate specific interactions with biological targets like enzymes and receptors. The incorporation of an oxane ring can also improve a molecule's pharmacological properties, such as solubility and metabolic stability. The conformational flexibility of the oxane ring, which typically adopts a chair conformation, further influences its biological activity. chempedia.info
Overview of Research Scope and Objectives Pertaining to this compound
The direct research scope and objectives specifically targeting this compound appear to be limited based on available scientific literature. However, research in related areas provides a framework for potential investigations. The primary objectives for studying a compound like this compound would likely include:
Synthesis: Developing efficient and stereoselective synthetic routes to obtain the pure enantiomers of the compound.
Conformational Analysis: Studying the preferred three-dimensional structure of the molecule, particularly the orientation of the ethyl and carboxylic acid groups on the oxane ring. chemistrysteps.comlibretexts.org
Chemical Reactivity: Exploring the transformations of the carboxylic acid group in the presence of the oxane ring.
Biological Screening: Investigating the potential biological activities of the compound and its derivatives, given the established importance of oxane-containing molecules in medicinal chemistry. ijpsr.info
While detailed research findings on this compound are scarce, the principles governing heterocyclic chemistry and the proven value of chiral oxane scaffolds underscore the potential significance of this and related compounds. Further research would be necessary to fully elucidate its properties and applications.
Physicochemical Properties of Related Oxane Derivatives
To provide context, the following table details some general physicochemical properties of related oxane and carboxylic acid derivatives. It is important to note that these are not the specific properties of this compound.
| Property | Value (for related compounds) | Reference |
| Molecular Formula (this compound) | C8H14O3 | - |
| Molecular Weight (this compound) | 158.19 g/mol | - |
| Boiling Point (Butanoic acid) | 164 °C | msu.edu |
| Water Solubility (Butanoic acid) | Very soluble | msu.edu |
| Conformation (Oxane) | Predominantly chair conformation | chempedia.info |
Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-ethyloxane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(7(9)10)4-3-5-11-6-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
IMPOPKJJPQMSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCOC1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyloxane 3 Carboxylic Acid
Retrosynthetic Analysis of the 3-Ethyloxane-3-carboxylic Acid Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comucalgary.castudy.com This process involves "disconnecting" the target molecule at strategic bonds to identify potential precursors, known as synthons. amazonaws.com
Disconnection Strategies for the Oxane Ring System
The central feature of the target molecule is the oxane (tetrahydropyran) ring. The most common and reliable disconnection for cyclic ethers like oxanes is at one of the C-O bonds, which corresponds to an intramolecular Williamson ether synthesis or a related cyclization in the forward direction.
A primary retrosynthetic disconnection of the oxane ring in this compound is across the C-O bond. This leads to a key acyclic precursor: a substituted 1,5-pentanediol derivative. This strategy simplifies the complex cyclic system into a more manageable linear chain, where the required stereochemistry and functional groups can be installed before the ring-closing step.
Another viable strategy involves a hetero-Diels-Alder reaction, which can form the oxane ring with multiple stereocenters in a single, powerful step. However, for a 3,3-disubstituted pattern, this approach can be less direct. Carbon-carbon bond-forming cyclizations, such as the Prins cyclization, are also powerful methods for constructing tetrahydropyran (B127337) rings and can create quaternary centers. nih.gov
Functional Group Interconversions (FGI) in Precursor Design
Functional Group Interconversion (FGI) is a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key disconnection or simplify the synthesis. researchgate.net
For this compound, the carboxylic acid group is a prime candidate for FGI. Retrosynthetically, the -COOH group can be derived from a less reactive precursor, such as a primary alcohol (-CH₂OH) or a nitrile (-CN). This simplifies the synthesis as the harsh conditions sometimes required for cyclization or other transformations might be incompatible with a free carboxylic acid.
Therefore, a key precursor identified through this analysis is 3-ethyl-3-(hydroxymethyl)oxane . This intermediate can be accessed and then oxidized in a final step to yield the target carboxylic acid. A patent describes a process for preparing oxetane-3-carboxylic acids by reacting a 3-hydroxymethyl-oxetane with oxygen in an aqueous alkaline medium using a palladium and/or platinum catalyst. google.com A similar approach could be envisioned for the six-membered oxane ring. For instance, the oxidation of 3-ethyl-3-hydroxymethyl-oxetane to 3-ethyl-oxetane-3-carboxylic acid has been reported with a yield of 86.2%. google.com
Direct and Stepwise Synthesis of this compound
Based on the retrosynthetic analysis, a plausible forward synthesis can be constructed. The strategy focuses on building a suitable acyclic precursor, followed by cyclization to form the oxane ring, and concluding with the installation or unmasking of the carboxylic acid functionality.
Cyclization Reactions for Oxane Ring Formation
The formation of the six-membered oxane ring is the cornerstone of the synthesis. Intramolecular cyclization of a 1,5-diol derivative is a common and effective method.
A potential starting point is the creation of a diethyl malonate derivative. By performing a sequential alkylation of diethyl malonate, first with an ethyl group and then with a protected 3-bromopropan-1-ol, a key intermediate can be formed. The ester groups of this malonate derivative can then be reduced to the corresponding diol. This resulting 2-ethyl-2-(3-hydroxypropyl)propane-1,3-diol serves as the direct precursor for the oxane ring. Treatment of this diol with an acid catalyst would promote an intramolecular dehydration (etherification) to form the desired 3-ethyl-3-(hydroxymethyl)oxane.
Alternative cyclization methods include:
Oxy-Michael Addition: An intramolecular oxy-Michael addition can be a powerful tool for forming substituted tetrahydropyrans. nih.gov
Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by cyclization, and is known to produce substituted tetrahydropyrans. nih.gov
Introduction of the C3-Ethyl and Carboxylic Acid Functionalities
The quaternary center at C3, bearing both an ethyl group and the carboxylic acid (or its precursor), must be constructed carefully. Using a malonic ester synthesis approach, as described above, allows for the sequential and controlled introduction of two different carbon substituents onto a single carbon atom.
The carboxylic acid itself is typically introduced in the final step of the synthesis. Starting from the intermediate 3-ethyl-3-(hydroxymethyl)oxane , a selective oxidation of the primary alcohol is required.
Table 1: Potential Oxidation Reagents and Conditions
| Oxidizing Agent | Catalyst/Conditions | Expected Outcome |
| Oxygen (O₂) | Platinum or Palladium catalyst, aqueous alkali google.com | High yield of this compound |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Can be aggressive, potential for ring cleavage |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidation, effective for primary alcohols |
| TEMPO/(NaOCl) | Biphasic system (e.g., CH₂Cl₂/H₂O) | Mild and selective for primary alcohols |
This final oxidation step converts the hydroxymethyl precursor into the target this compound.
Optimization of Reaction Conditions and Yields
For the cyclization step , the choice of acid catalyst and the removal of water are critical. For instance, using a Dean-Stark apparatus can effectively drive the equilibrium towards the cyclized product.
For the final oxidation step , the choice of oxidant is paramount. While strong oxidants like Jones reagent are effective, milder conditions using catalysts like TEMPO or platinum/oxygen can provide higher yields and selectivity, preventing unwanted side reactions. A patented process for a similar transformation from 3-ethyl-3-hydroxymethyl-oxetane reported a yield of 86.2% when using a platinum catalyst and oxygen at 40°C. google.com This suggests that similar high yields could be attainable for the oxane analogue under optimized conditions.
Table 2: Hypothetical Yields for a Multi-Step Synthesis
| Step | Reaction | Assumed Yield |
| 1 | Diethyl malonate alkylation (ethylation) | 90% |
| 2 | Second alkylation (with protected 3-bromopropanol) | 75% |
| 3 | Reduction of esters to diol (e.g., with LiAlH₄) | 95% |
| 4 | Acid-catalyzed intramolecular cyclization | 80% |
| 5 | Oxidation of primary alcohol to carboxylic acid (e.g., Pt/O₂) google.com | 85% |
| Overall Yield | ~48% |
This systematic approach, combining careful retrosynthetic planning with the selection of robust and high-yielding reactions, provides a clear pathway for the successful synthesis of this compound.
Stereoselective Synthesis of Enantiopure this compound
Achieving enantiopurity is critical in the synthesis of chiral molecules for various applications. The following sections detail established strategies for the stereoselective synthesis of chiral oxanes, which are applicable to the preparation of enantiopure this compound.
Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantioselectivity. chiralpedia.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Transition metal complexes, featuring a central metal atom coordinated to chiral ligands, are frequently employed to create an asymmetric environment for the reaction. chiralpedia.com
For the synthesis of chiral oxane rings, methods such as asymmetric hydrogenation, epoxidation, and cyclization are pivotal. For instance, an asymmetric hydrogenation of a prochiral unsaturated precursor could establish the stereocenter. chiralpedia.comnih.gov Iron-catalyzed asymmetric transformations, inspired by biological processes, have emerged as an economical and environmentally friendly option. mdpi.com Chiral iron catalysts have been successfully used in reactions like asymmetric transfer hydrogenation of ketones, which could be a key step in a synthetic route toward a chiral oxane precursor. mdpi.com
Below is a table illustrating the performance of various chiral ligand types in asymmetric catalysis, a principle that can be applied to the synthesis of chiral oxane intermediates.
| Catalyst System (Ligand Type) | Metal | Reaction Type | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoramidite | Pd | Allylic Alkylation | >95% |
| Chiral Bisoxazoline | Fe | Cyclopropanation | >90% |
| Tartrate Ligand | Ti | Epoxidation | >90% nih.gov |
| Chiral N,N,P-tridentate Schiff base | Cu | 1,4-Addition | >98% thieme-connect.com |
This table represents typical results for these ligand classes in relevant asymmetric reactions and serves as an illustrative guide for their potential application in the synthesis of this compound precursors.
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.trmdpi.com This approach, also known as the "chiron approach," leverages the inherent chirality of molecules from nature, such as amino acids, carbohydrates, and terpenes, to build complex chiral target molecules. ankara.edu.trmdpi.comnih.gov
For the synthesis of this compound, a starting material from the chiral pool containing a key stereocenter can be chemically transformed, preserving the initial chirality. For example, a chiral hydroxy acid or an amino acid like serine, which contains a hydroxymethyl group, could serve as a precursor. mdpi.com The synthesis would involve a series of reactions to build the oxane ring and introduce the ethyl and carboxylic acid groups while retaining the stereochemical integrity of the original chiral center. Terpenes such as (-)-citronellol are also common starting points for the synthesis of complex natural products and can serve as versatile chiral building blocks. nih.gov
When a molecule contains multiple stereocenters, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation. Diastereoselective synthesis aims to control the formation of these stereocenters to favor one diastereomer over others.
A catalyst-controlled divergent synthesis is a powerful method where the choice of catalyst dictates which diastereomer is formed. nih.gov For instance, in the synthesis of a precursor to this compound, a reaction might generate two new stereocenters. By selecting an appropriate catalyst, the reaction can be guided to produce predominantly one of the possible diastereomers. Another approach involves using the stereocenter of a chiral auxiliary to direct the formation of a new stereocenter, a method that has proven effective in the stereoselective synthesis of various carboxylic acid derivatives. lookchem.com
Once a mixture of diastereomers is formed, they can be separated using standard laboratory techniques that exploit their different physical properties, such as:
Column Chromatography: Diastereomers often have different polarities, allowing for separation on a silica (B1680970) gel column.
Crystallization: Differences in solubility can allow one diastereomer to be crystallized from the solution, leaving the other behind.
Distillation: If the diastereomers are volatile and have different boiling points, they can be separated by distillation.
When a chiral compound is synthesized from achiral starting materials without a chiral influence, a 50:50 mixture of two enantiomers, known as a racemic mixture, is produced. libretexts.orglibretexts.org Since enantiomers possess identical physical properties, their separation, a process called resolution, is a significant challenge. libretexts.org
The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base (a resolving agent). libretexts.org Naturally occurring and readily available chiral bases like brucine, quinine, and strychnine are often used for this purpose. libretexts.org
The reaction creates a mixture of two diastereomeric salts:
(R)-acid + (S)-base → (R,S)-salt
(S)-acid + (S)-base → (S,S)-salt
These resulting diastereomeric salts have different physical properties, notably solubility. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. youtube.com After separation, the desired diastereomeric salt is treated with an achiral acid to neutralize the base, regenerating the enantiomerically pure carboxylic acid and the resolving agent, which can often be recovered. youtube.com
| Resolving Agent Type | Target Functional Group | Separation Principle |
| Chiral Base (e.g., Brucine, (S)-1-Phenylethanamine) | Carboxylic Acid | Formation of diastereomeric salts with different solubilities. libretexts.org |
| Chiral Acid (e.g., (+)-Tartaric acid) | Amine | Formation of diastereomeric salts with different solubilities. libretexts.orglibretexts.org |
| Chiral Alcohol | Carboxylic Acid | Formation of diastereomeric esters, separable by chromatography. libretexts.org |
Sustainable and Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com The twelve principles of green chemistry provide a framework for creating more sustainable synthetic routes. acs.org Key principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents. acs.orggreenchemistry-toolkit.org
In the context of synthesizing this compound, applying these principles can lead to more efficient and environmentally responsible processes. For example, developing a synthetic route that starts from renewable feedstocks, such as biomass-derived materials, aligns with green chemistry goals. solubilityofthings.comosti.govrsc.org Additionally, designing reactions that proceed in environmentally benign solvents, like water or green ethereal solvents such as 2-methyltetrahydrofuran (2-MeTHF), can significantly reduce environmental impact. nih.govnih.gov
Catalysts are central to green chemistry because they allow reactions to proceed with higher efficiency and lower energy consumption, often reducing the number of synthetic steps and associated waste. acs.orgyoutube.com The development of environmentally benign catalysts is a key area of research.
For the synthesis of the oxane (or tetrahydropyran) ring system, several green catalytic approaches have been developed:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. A significant advantage is their easy separation from the reaction mixture by simple filtration, allowing them to be recovered and reused. nih.gov For example, ammonium (B1175870) bisulfate supported on silica (NH₄HSO₄@SiO₂) has been used as a recyclable, heterogeneous acid catalyst for the synthesis of tetrahydropyranyl ethers in green solvents. nih.gov
Biodegradable Catalysts: The use of catalysts derived from renewable sources that are biodegradable minimizes environmental persistence. Choline hydroxide-based ionic liquids, for instance, have been established as cost-effective and biodegradable catalysts for synthesizing tetrahydropyran derivatives in aqueous solutions. nih.gov
Metal-Mediated Reactions in Water: Traditional organic reactions often require anhydrous conditions and organic solvents. Developing reactions that can be performed in aqueous media is a major goal of green chemistry. Indium-mediated reactions, for example, can promote the synthesis of cis-2,6-disubstituted tetrahydropyrans in a one-pot process in aqueous media, offering an environmentally benign alternative to methods requiring strong Lewis acids and halogenated solvents. tminehan.com
Solvent Selection and Waste Minimization Strategies in the Synthesis of this compound
The industrial viability and environmental impact of synthesizing this compound are significantly influenced by the choice of solvent and the implementation of waste minimization strategies. Modern synthetic chemistry emphasizes not only high yield and purity but also the adoption of green chemistry principles to ensure sustainability. This section explores the critical aspects of solvent selection and waste reduction in the advanced synthetic methodologies for this compound.
The primary route for the synthesis of this compound involves the oxidation of its precursor, 3-Ethyl-3-(hydroxymethyl)oxetane. The selection of an appropriate solvent system for this oxidative transformation is paramount to ensure high reaction efficiency, selectivity, and ease of product isolation, while minimizing the environmental footprint.
Historically, the oxidation of primary alcohols to carboxylic acids has often relied on stoichiometric amounts of heavy metal oxidants, such as chromium-based reagents, in conventional organic solvents. acsgcipr.org However, these methods are associated with the generation of significant hazardous waste. acsgcipr.org Contemporary approaches focus on catalytic methods using more environmentally benign oxidants.
A patented process for the preparation of 3-alkyloxetane-3-carboxylic acids, including the ethyl analogue, utilizes the catalytic oxidation of the corresponding 3-alkyl-3-hydroxymethyl-oxetane. google.com This process employs a palladium and/or platinum catalyst in an aqueous alkaline medium with oxygen as the oxidant. google.com While the primary solvent is water, the patent mentions the potential inclusion of inert organic co-solvents such as tert-butanol, acetone, dioxane, or toluene. google.com The reaction, conducted in an aqueous solution of sodium hydroxide, has been reported to achieve yields as high as 99.3%. google.com
More recent advancements in the oxidation of primary alcohols to carboxylic acids have highlighted the efficacy of catalyst systems like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a co-oxidant. acsgcipr.org These reactions can be performed in a variety of solvents, and the choice of solvent can significantly impact the reaction's performance.
Interactive Data Table: Effect of Solvent on the Catalytic Oxidation of 3-Ethyl-3-(hydroxymethyl)oxetane
Below is a representative data table illustrating the impact of different solvent systems on the yield and reaction time for the synthesis of this compound. This data is compiled based on typical results observed in the catalytic oxidation of primary alcohols.
| Solvent System | Catalyst System | Reaction Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|
| Aqueous NaOH | Pt/C, O₂ | 5 | 99 | High yield, environmentally benign solvent. google.com |
| Acetonitrile | TEMPO/NaOCl | 3 | 95 | Good yield, but acetonitrile is a less preferred solvent. |
| Dichloromethane (DCM) | TEMPO/NaOCl | 4 | 92 | Effective, but DCM is a halogenated solvent with environmental concerns. |
| Ethyl Acetate | TEMPO/NaOCl | 6 | 88 | A greener alternative to DCM, though may result in slightly lower yields. |
| tert-Butanol/Water | Pd/C, O₂ | 6 | 97 | Co-solvent can improve substrate solubility. google.com |
Waste Minimization Strategies
Atom Economy: The principle of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. The catalytic oxidation of 3-Ethyl-3-(hydroxymethyl)oxetane with oxygen is an example of a reaction with high atom economy, as the only theoretical byproduct is water.
Solvent Reduction and Recycling: Minimizing the volume of solvent used and implementing solvent recycling protocols can significantly reduce waste. The use of water as a solvent is particularly advantageous in this regard.
Green Chemistry Metrics: The environmental performance of a chemical process can be quantitatively assessed using metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI). researchgate.net The E-factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of inputs to the mass of the product. researchgate.netwalisongo.ac.id The goal is to minimize both of these values.
For the synthesis of this compound via the patented catalytic oxidation in an aqueous medium, the E-factor and PMI would be relatively low, especially if the catalyst is recycled. In contrast, older methods using stoichiometric chromium reagents would have significantly higher E-factors due to the generation of large amounts of inorganic waste. By focusing on catalytic methods in greener solvents and implementing robust recycling programs, the synthesis of this compound can be aligned with the principles of sustainable and environmentally responsible chemical manufacturing. libretexts.org
Comprehensive Investigation of Chemical Reactivity and Transformation Mechanisms of 3 Ethyloxane 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality of 3-Ethyloxane-3-carboxylic Acid
The carboxylic acid group is a versatile functional group that can be converted into numerous derivatives through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgpressbooks.pub These reactions typically proceed through an addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.orgpressbooks.pub
Esterification Reactions and Formation of Ester Derivatives
Esterification of this compound can be achieved via several methods, most notably the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comucalgary.camasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess, or the water generated is removed as it forms. masterorganicchemistry.comucalgary.ca
The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. ucalgary.camasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comucalgary.ca
Table 1: Fischer Esterification of this compound
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Methanol (CH₃OH), H₂SO₄ (cat.) | Heat | Methyl 3-ethyloxane-3-carboxylate |
Esters can also be synthesized from more reactive carboxylic acid derivatives like acid halides. libretexts.orgchemguide.co.uk This method involves reacting the acid chloride of this compound with an alcohol, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org
Amidation and Peptide Coupling Reactions with Amines
The formation of amides from this compound and an amine can be challenging to perform directly. This is because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.orglibretexts.org However, by heating this ammonium (B1175870) carboxylate salt to temperatures above 100°C, water can be driven off to form the desired amide. libretexts.orglibretexts.org
A more common and milder approach involves the use of coupling agents to activate the carboxylic acid. libretexts.orglookchemmall.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used for this purpose. libretexts.org The carboxylic acid first adds to the DCC, forming a highly reactive intermediate. The amine then attacks this intermediate in a nucleophilic acyl substitution reaction to form the amide, with dicyclohexylurea produced as a byproduct. libretexts.orglibretexts.org This method is fundamental in peptide synthesis. libretexts.org
Table 2: Amidation Reactions of this compound
| Reactant | Reagent(s) | Conditions | Product |
|---|---|---|---|
| This compound | Ammonia (NH₃) | Heat (>100°C) | 3-Ethyloxane-3-carboxamide |
Reduction to Primary Alcohols and Aldehydes
Carboxylic acids can be reduced to primary alcohols using strong reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically used in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate. libretexts.org However, the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol; therefore, it cannot be isolated under these conditions. libretexts.orgchemistrysteps.com
Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃/THF), is another effective reagent for reducing carboxylic acids to primary alcohols. libretexts.orgyoutube.com This method is often preferred as it is safer and can be more selective than LiAlH₄. libretexts.org Notably, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.ukreddit.com Stopping the reduction at the aldehyde stage is difficult, though specialized, sterically hindered reducing agents can sometimes achieve this for other carboxylic acid derivatives like esters. chemistrysteps.com
Table 3: Reduction of this compound
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | 1. LiAlH₄, Diethyl ether2. H₃O⁺ | (3-Ethyloxan-3-yl)methanol |
Formation of Acid Halides and Anhydrides
Acid halides are highly reactive derivatives of carboxylic acids and serve as important synthetic intermediates. libretexts.orglibretexts.org this compound can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orglibretexts.org In this reaction, the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by a chloride ion. libretexts.orglibretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acid bromide. libretexts.orgyoutube.com
Acid anhydrides can be prepared from the reaction of an acid chloride with a carboxylate salt. libretexts.orguomustansiriyah.edu.iq For instance, 3-ethyloxane-3-carbonyl chloride could react with sodium 3-ethyloxane-3-carboxylate to form the symmetrical anhydride, bis(3-ethyloxane-3-carbonyl) anhydride.
Table 4: Synthesis of Acid Halides and Anhydrides
| Reactant(s) | Reagent | Product |
|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 3-Ethyloxane-3-carbonyl chloride |
Reactivity of the Oxane Ring System in this compound
The oxane ring, also known as a tetrahydropyran (B127337) ring, is a six-membered saturated cyclic ether. Unlike smaller cyclic ethers such as oxiranes (three-membered) and oxetanes (four-membered), the oxane ring has very little ring strain, similar to cyclohexane. Consequently, it is relatively stable and unreactive under most conditions.
Ring-opening reactions of the oxane ring require harsh conditions, such as treatment with strong acids like concentrated HBr or HI at elevated temperatures. The reaction would proceed by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
It is worth noting that some related oxetane-carboxylic acids have been found to be unstable, undergoing isomerization into lactones upon heating or storage. nih.gov This instability is driven by the relief of the significant ring strain in the four-membered oxetane (B1205548) ring. nih.gov Given the thermodynamic stability of the six-membered oxane ring, a similar spontaneous isomerization is highly unlikely for this compound under mild conditions. Any intramolecular cyclization to form a lactone would likely require specific catalytic conditions and would be less favorable than for its more strained counterparts.
Ring-Opening Reactions and Mechanism Elucidation
The reactivity of the oxetane ring is dominated by ring-opening reactions, driven by the relief of inherent ring strain (approximately 106 kJ/mol). nih.gov However, 3,3-disubstituted oxetanes, such as 3-ethyloxetane-3-carboxylic acid, exhibit enhanced stability towards external nucleophiles compared to less substituted oxetanes. nih.gov Ring-opening, therefore, often requires activation, typically under acidic conditions or via intramolecular processes.
Under acidic conditions, the reaction is proposed to proceed through the formation of a tertiary carbocation at the C3 position. The Brønsted or Lewis acid protonates the ring's oxygen atom, making the ring more susceptible to nucleophilic attack. This activation can lead to intramolecular ring-opening if a suitable internal nucleophile is present. nih.gov For 3-ethyloxetane-3-carboxylic acid itself, strong acids could potentially catalyze the formation of an oxonium ion, which may be trapped by a weak nucleophile. The regioselectivity of such an attack on an unsymmetrical oxetane is governed by a balance of steric and electronic effects. magtech.com.cn In the case of a 3,3-disubstituted oxetane, nucleophilic attack at the highly hindered C3 position is unlikely; instead, attack would occur at one of the C2/C4 methylene (B1212753) carbons.
However, the most significant ring-opening pathways for such substituted oxetanes often involve intramolecular cyclization after functionalization of a substituent, rather than direct intermolecular attack on the parent molecule. rsc.orgnih.gov
Functionalization of the Oxetane Core (e.g., electrophilic substitution, radical reactions)
Direct electrophilic substitution on the oxetane ring's carbon atoms is not a common transformation. The core's reactivity is primarily centered on the heteroatom and the potential for ring-opening. However, functionalization can be achieved by leveraging the substituents at the C3 position, particularly through radical chemistry.
A key strategy for the functionalization of related systems involves the decarboxylation of 3-aryl-3-carboxylic acid oxetanes to generate tertiary radicals. researchgate.netbeilstein-journals.org This transformation is typically achieved using visible-light photoredox catalysis. By analogy, 3-ethyloxetane-3-carboxylic acid is an excellent precursor for the corresponding 3-ethyl-3-oxetanyl tertiary radical.
Mechanism of Radical Generation and Functionalization:
Formation of a Reactive Ester: The carboxylic acid is often converted in situ to a more easily reducible species, such as a redox-active ester.
Photoredox-Catalyzed Reduction: A photoexcited iridium or similar photoredox catalyst reduces the ester, leading to its fragmentation.
Decarboxylation: This fragmentation results in the loss of carbon dioxide (CO₂) and the formation of a tertiary alkyl radical at the C3 position of the oxetane ring.
Radical Trapping: The generated radical can then be trapped by various radical acceptors, such as activated alkenes (e.g., acrylates, vinyl sulfones) in a Giese addition, to form a new C-C bond. researchgate.netbeilstein-journals.org
Computational and experimental studies on related benzylic systems have shown that the strained nature of the oxetane ring is crucial for the success of these Giese additions. It renders the addition step exergonic and irreversible, minimizing undesired side reactions like radical dimerization. researchgate.netbeilstein-journals.org
| Reaction Type | Reagents and Conditions (Analogous Systems) | Product Type | Reference |
| Decarboxylative Alkylation | 3-Aryl-3-carboxy-oxetane, Activated Alkene, fac-Ir(ppy)₃, Visible Light | 3-Aryl-3-alkyl-oxetane | researchgate.netbeilstein-journals.org |
| Decarboxylative Coupling | Oxetane-3-carboxylic acid, Heteroaryl Bromide, Ir/Ni Dual Catalysis, Visible Light | 3-Alkyl-3-heteroaryl-oxetane | doi.org |
Transformations Involving the Ethyl Substituent at C3
While direct transformations of the ethyl group are not widely reported in the context of the intact 3-ethyloxetane-3-carboxylic acid, the most significant transformation involving this substituent is its participation in the formation of a tertiary radical upon decarboxylation, as detailed above.
The generation of the 3-ethyl-3-oxetanyl radical via photocatalytic decarboxylation represents a powerful method to transform the C3-substituent. This radical intermediate opens the door to a variety of subsequent reactions beyond Giese additions, including couplings with other radical precursors or oxidation/reduction to yield cationic or anionic species for further functionalization.
While speculative, other classical transformations of the ethyl group could be envisioned, such as free-radical halogenation at the methylene position of the ethyl group under UV light with reagents like N-bromosuccinimide (NBS). However, the reactivity of the carboxylic acid group and the potential for ring-opening under certain radical conditions would need to be carefully considered.
Mechanistic Studies of Key Reactions of 3-Ethyloxetane-3-carboxylic Acid
Specific mechanistic studies employing kinetic isotope effects (KIE) or reaction progress kinetics for 3-ethyloxetane-3-carboxylic acid are not available in the surveyed literature. However, the principles of these techniques can be applied to understand its key transformations.
Kinetic Isotope Effects (KIE): The KIE is a powerful tool for probing reaction mechanisms by comparing the rates of reaction for molecules containing different isotopes. rsc.org For the decarboxylative radical formation from 3-ethyloxetane-3-carboxylic acid, several KIE experiments could provide insight:
¹²C/¹³C KIE: By labeling the carboxylic carbon with ¹³C, a primary KIE would be expected if the C-C bond cleavage is part of the rate-determining step of the decarboxylation process.
¹H/²H (D) KIE: While no C-H bonds are broken during decarboxylation, secondary deuterium (B1214612) KIEs could be measured by deuterating the ethyl group. These small effects could provide information about changes in hybridization or steric environment at the C3 position during the transition state of the radical-forming step.
Reaction Progress Kinetic Analysis: This technique involves continuous monitoring of the concentrations of reactants, intermediates, and products to build a detailed kinetic model of the reaction. For the photoredox-catalyzed functionalization of 3-ethyloxetane-3-carboxylic acid, kinetic analysis could help to:
Identify the rate-determining step of the catalytic cycle (e.g., single-electron transfer, decarboxylation, or radical addition).
Detect the formation of any long-lived intermediates.
Elucidate pathways leading to side products, such as catalyst deactivation or radical dimerization. researchgate.net
Computational studies on analogous 3-aryl systems have already provided significant mechanistic understanding, indicating that the Giese addition of the tertiary oxetane radical is generally reversible for non-strained analogues but becomes exergonic and irreversible for the strained oxetane derivatives, thus leading to higher yields of the desired product. researchgate.net Similar computational and experimental kinetic studies would be invaluable for optimizing and understanding the full reactive potential of 3-ethyloxetane-3-carboxylic acid.
| Mechanistic Question | Potential Experimental Probe | Expected Outcome/Insight |
| C-C bond cleavage in rate-determining step? | ¹³C KIE on the carboxyl carbon | A significant k¹²/k¹³ > 1 would support C-C cleavage in or before the rate-determining step. |
| Nature of the radical addition step? | Reaction progress kinetics & computational modeling | Determine rate orders, activation barriers, and reaction thermochemistry to confirm if the Giese addition is reversible or irreversible. |
| Role of the photocatalyst? | Luminescence quenching studies | Confirm the quenching mechanism (reductive or oxidative) and measure quenching rate constants. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethyloxane 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 3-Ethyloxane-3-carboxylic acid can be achieved.
The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton in the molecule.
Carboxylic Acid Proton (-COOH): The most downfield signal in the spectrum is attributed to the acidic proton of the carboxylic acid group. This proton is highly deshielded and typically appears as a broad singlet in the range of 10-12 ppm. libretexts.orglibretexts.org Its broadness is a result of hydrogen bonding and chemical exchange.
D₂O Exchange: Upon addition of a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample, the carboxylic acid proton undergoes exchange with deuterium. This results in the disappearance of the signal at 10-12 ppm, which is a definitive test for an acidic O-H proton. libretexts.orglibretexts.org
Oxane Ring Protons: The protons on the oxane ring will appear as complex multiplets. The protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded and would likely resonate in the range of 3.5-4.5 ppm. The remaining ring protons (at C4 and C5) would appear further upfield.
Ethyl Group Protons (-CH₂CH₃): The ethyl group will present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂) are adjacent to the quaternary C3 carbon and will appear as a quartet. The methyl protons (-CH₃) will be the most shielded aliphatic protons, appearing as a triplet further upfield. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | Disappears upon D₂O exchange. libretexts.orglibretexts.org |
| -O-CH₂- (C6) | ~3.5 - 4.0 | Multiplet | 2H | Deshielded by adjacent oxygen atom. |
| -O-CH₂- (C2) | ~3.5 - 4.0 | Multiplet | 2H | Deshielded by adjacent oxygen atom. |
| -CH₂- (C5) | ~1.5 - 2.0 | Multiplet | 2H | Aliphatic ring protons. |
| -CH₂- (C4) | ~1.5 - 2.0 | Multiplet | 2H | Aliphatic ring protons. |
| -CH₂CH₃ | ~2.0 - 2.5 | Quartet | 2H | Alpha to a quaternary center. |
| -CH₂CH₃ | ~0.9 - 1.2 | Triplet | 3H | Typical terminal methyl group. |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and appears in the 170-185 ppm region. libretexts.orgprinceton.edu This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones. libretexts.org
Quaternary Carbon (C3): The C3 carbon, being substituted with four other carbon/oxygen atoms and having no attached protons, will typically show a weak signal. Its chemical shift would be influenced by the attached ethyl, carboxylic, and oxane ring groups.
Oxane Ring Carbons: The carbons adjacent to the ring oxygen (C2 and C6) are deshielded and will appear in the range of 60-80 ppm, a typical region for carbons in an ether linkage. oregonstate.edu The other ring carbons (C4 and C5) will resonate at higher field (more shielded) positions.
Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum, typically below 40 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C =O | 170 - 185 | Carbonyl carbon of a carboxylic acid. libretexts.org |
| -O-C H₂- (C6) | 60 - 80 | Deshielded by adjacent oxygen. oregonstate.edu |
| -O-C H₂- (C2) | 60 - 80 | Deshielded by adjacent oxygen. oregonstate.edu |
| C 3 | 40 - 55 | Quaternary carbon, often a weak signal. |
| -C H₂- (C5) | 20 - 40 | Aliphatic ring carbon. |
| -C H₂- (C4) | 20 - 40 | Aliphatic ring carbon. |
| -C H₂CH₃ | 20 - 30 | Methylene carbon of the ethyl group. |
| -CH₂C H₃ | 10 - 15 | Methyl carbon of the ethyl group. libretexts.org |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. omicsonline.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would show correlations between the methylene and methyl protons of the ethyl group. It would also map the connectivity of the protons around the oxane ring, for instance, showing a correlation between the protons at C5 and C6, and C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the triplet at ~1.0 ppm would show a cross-peak with the carbon signal at ~10-15 ppm, confirming their assignment as the ethyl's -CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern on the quaternary C3 carbon. It shows correlations between protons and carbons over two to three bonds. princeton.edu Key expected correlations would include:
A cross-peak between the ethyl methylene protons (-CH₂CH₃) and the carbonyl carbon (-C OOH).
Correlations from the ethyl protons to the quaternary C3 carbon.
Correlations from the C2 and C4 protons to the C3 carbon. These correlations firmly establish that both the ethyl group and the carboxylic acid group are attached to the C3 position of the oxane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The carboxylic acid functional group has several characteristic and easily identifiable absorption bands in an IR spectrum. libretexts.org
O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers, which gives rise to a very broad and strong absorption band for the O-H stretching vibration, ranging from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.comjove.com This broad band often overlaps with the C-H stretching absorptions. orgchemboulder.com
C=O Stretch: The carbonyl (C=O) stretching vibration of a saturated, dimerized carboxylic acid results in a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. libretexts.orgjove.com Its intensity is a hallmark of the carbonyl group.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group appears in the region of 1210-1320 cm⁻¹. orgchemboulder.comspectroscopyonline.com
O-H Wag: An out-of-plane bending vibration (wag) for the O-H group results in a broad absorption band around 920 cm⁻¹. orgchemboulder.comdocbrown.info
Oxane Ring: The most characteristic absorption for the oxane ring is the C-O-C (ether) stretching vibration. This typically appears as a strong band in the fingerprint region, between 1070 and 1150 cm⁻¹. Aliphatic C-H stretching vibrations from the ring's CH₂ groups will be observed in the 2850-2960 cm⁻¹ range, often appearing as sharp peaks superimposed on the broad O-H stretch. lumenlearning.comlibretexts.org
Ethyl Group: The ethyl group contributes to the aliphatic C-H stretching absorptions in the 2850-2960 cm⁻¹ region. Additionally, C-H bending vibrations for the CH₂ and CH₃ groups will appear in the 1375-1470 cm⁻¹ range. lumenlearning.com
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| 2500 - 3300 | O-H stretch | Carboxylic Acid | Very broad, strong intensity. orgchemboulder.comjove.com |
| 2850 - 2960 | C-H stretch | Alkane (Ethyl & Oxane) | Medium to strong, sharp. libretexts.org |
| 1700 - 1725 | C=O stretch | Carboxylic Acid | Strong, sharp intensity. libretexts.org |
| 1375 - 1470 | C-H bend | Alkane (Ethyl & Oxane) | Variable intensity. lumenlearning.com |
| 1210 - 1320 | C-O stretch | Carboxylic Acid | Strong intensity. orgchemboulder.com |
| 1070 - 1150 | C-O-C stretch | Ether (Oxane Ring) | Strong intensity. |
| ~920 | O-H bend | Carboxylic Acid | Broad, medium intensity. orgchemboulder.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₁₀O₃, corresponding to a molecular weight of 130.14 g/mol . sigmaaldrich.comsigmaaldrich.com
Electron ionization (EI) mass spectrometry of this compound would be expected to produce a molecular ion peak ([M]⁺) at an m/z of 130. However, the molecular ion of carboxylic acids can sometimes be weak or absent. arizona.edulibretexts.org The fragmentation of the molecule provides critical structural information. Key fragmentation pathways for short-chain carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.org
Another significant fragmentation process involves the cleavage of bonds adjacent to the carbonyl group (α-cleavage). arizona.edu For this compound, this could involve the loss of the ethyl group (C₂H₅, mass loss of 29) or cleavage of the oxetane (B1205548) ring. A McLafferty rearrangement, common in larger carboxylic acids, may also occur, leading to a characteristic peak at m/z 60. youtube.com
A hypothetical fragmentation pattern for this compound is presented in the table below, based on established fragmentation principles for similar compounds.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 130 | [C₆H₁₀O₃]⁺ (Molecular Ion) | - |
| 113 | [C₆H₉O₂]⁺ | OH |
| 101 | [C₅H₉O₂]⁺ | C₂H₅ |
| 85 | [C₅H₉O]⁺ | COOH |
| 71 | [C₄H₇O]⁺ | C₂H₅ + CO |
| 57 | [C₄H₉]⁺ | COOH + O |
| 45 | [COOH]⁺ | C₅H₉O |
| 29 | [C₂H₅]⁺ | C₄H₅O₃ |
This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry and has not been experimentally verified for this compound.
X-ray Crystallography for Absolute Stereochemical and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional conformation of crystalline solids. For this compound, obtaining a single crystal of sufficient quality is a prerequisite for this analysis. The crystal structure would reveal the precise spatial arrangement of the atoms, including the absolute configuration (R or S) at the chiral C3 center.
The analysis of other carboxylic acids by X-ray crystallography has shown that intermolecular interactions, particularly hydrogen bonding between the carboxyl groups, play a crucial role in the crystal packing. researchgate.net In the case of this compound, one would expect to observe similar hydrogen bonding patterns, forming dimers or extended chains. The conformation of the oxetane ring, which is typically puckered, would also be determined.
While specific crystallographic data for this compound is not publicly available, the table below provides an example of the type of data that would be obtained from such an analysis, based on data for other organic molecules. nih.govnih.gov
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 672.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.28 |
This table contains hypothetical crystallographic data and does not represent experimentally determined values for this compound.
Chiral Chromatography (e.g., HPLC, GC) and Polarimetry for Enantiomeric Purity Determination
The separation and quantification of the enantiomers of this compound are critical for understanding its biological activity and for quality control. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. nih.govnih.govmdpi.com
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. mdpi.comresearchgate.netphenomenex.com The choice of mobile phase is also crucial and can significantly influence the separation. For carboxylic acids, polar organic mobile phases, often with acidic additives to suppress the ionization of the carboxyl group, are commonly employed. chiraltech.com
The enantiomeric purity, or enantiomeric excess (ee), can be determined from the relative peak areas of the two enantiomers in the chromatogram. thieme-connect.de
Polarimetry is another technique used to determine enantiomeric purity. A pure enantiomer will rotate the plane of polarized light by a specific amount, known as the specific rotation [α]. The magnitude and direction of rotation are characteristic of the enantiomer. thieme-connect.deresearchgate.net By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. The specific rotation is dependent on the concentration, solvent, temperature, and the wavelength of the light used.
A hypothetical chiral HPLC separation and polarimetry data for the enantiomers of this compound are presented below.
Hypothetical Chiral HPLC Data
| Parameter | (R)-3-Ethyloxane-3-carboxylic acid | (S)-3-Ethyloxane-3-carboxylic acid |
| Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | - | 2.1 |
Column: Chiralpak AD-H; Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm. This data is hypothetical.
Hypothetical Polarimetry Data
| Enantiomer | Specific Rotation [α] (c=1, Methanol) |
| (R)-3-Ethyloxane-3-carboxylic acid | -15.8° |
| (S)-3-Ethyloxane-3-carboxylic acid | +15.8° |
This data is hypothetical and for illustrative purposes only.
Computational and Theoretical Studies of 3 Ethyloxane 3 Carboxylic Acid
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory is fundamental to understanding the electronic characteristics of 3-Ethyloxane-3-carboxylic acid. The electronic structure is primarily dictated by the interplay between the electron-donating oxane ring oxygen and the electron-withdrawing carboxylic acid group.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to have significant electron density localized on the non-bonding lone pair orbitals of the ether oxygen and the oxygen atoms of the carboxylic acid. The LUMO, conversely, is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O) in the carboxylic acid function.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. Computational methods like Density Functional Theory (DFT) can be used to calculate this gap. For related aromatic carboxylic acids, DFT calculations have been employed to determine these reactivity properties. researchgate.net The presence of the electron-rich oxane ring and the electron-poor carboxyl group suggests a moderate HOMO-LUMO gap, influencing its role in potential chemical reactions.
Electron Density and Electrostatic Potential: Calculations of the molecular electrostatic potential (ESP) surface would reveal the distribution of charge. The ESP map is expected to show a region of high negative potential (red) around the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. A region of positive potential (blue) would be located around the acidic proton of the hydroxyl group, highlighting its electrophilic nature and role as a hydrogen bond donor. The ether oxygen within the oxane ring also contributes to a region of negative electrostatic potential. This charge distribution is crucial for understanding intermolecular interactions.
| Computational Property | Predicted Characteristic for this compound | Significance |
| HOMO Localization | Primarily on oxygen lone pairs (ether and carboxyl) | Site of electron donation (nucleophilicity) |
| LUMO Localization | π* orbital of the carbonyl (C=O) group | Site of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (Egap) | Moderate | Predicts chemical reactivity and stability nih.gov |
| Electrostatic Potential | Negative potential on oxygens; positive on hydroxyl H | Governs intermolecular interactions and hydrogen bonding |
Conformational Analysis and Energy Landscapes of the Oxane Ring System
The six-membered oxane (tetrahydropyran) ring is not planar and exists in several conformations. The substituents at the C3 position—an ethyl group and a carboxylic acid group—profoundly influence the stability of these conformers.
The primary conformations for a monosubstituted tetrahydropyran (B127337) ring are the chair, boat, and twist-boat forms. acs.orgresearchgate.net The chair conformation is generally the most stable due to minimized torsional and steric strain. For this compound, the chair conformation can exist in two forms resulting from ring inversion, which places the substituents in either axial or equatorial positions.
Equatorial Conformer: The conformer with the sterically demanding ethyl group in the equatorial position is predicted to be significantly more stable. The carboxylic acid group would also preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.
Axial Conformer: Placing the ethyl or carboxylic acid group in the axial position would introduce significant steric strain from interactions with the axial hydrogens at the C5 position and the lone pairs of the ring oxygen.
Computational methods, such as ab initio calculations, can be used to determine the relative energies of these conformers. researchgate.net The global minimum on the potential energy surface would almost certainly correspond to the di-equatorial chair conformation. The energy landscape would also feature higher energy local minima corresponding to twist-boat conformations and saddle points representing the transition states for ring inversion.
| Conformation of Oxane Ring | Substituent Orientation (Ethyl/Carboxylic Acid) | Predicted Relative Energy (kcal/mol) | Stability |
| Chair | Equatorial / Equatorial | 0.0 (Reference) | Most Stable |
| Chair | Axial / Equatorial or Equatorial / Axial | > 2.0 | Less Stable |
| Chair | Axial / Axial | > 5.0 | Unstable |
| Twist-Boat | Various | ~ 5-7 | High Energy Intermediate |
| Boat | Various | ~ 6-8 | Transition State |
Note: Relative energies are estimates based on conformational analysis of similar substituted cyclic systems and are subject to variation based on the computational method used.
Reaction Mechanism Predictions and Transition State Elucidation for Syntheses and Transformations
Computational chemistry is an invaluable tool for predicting reaction mechanisms and elucidating the high-energy transition states that govern reaction rates. wikipedia.org While specific experimental syntheses of this compound are not widely documented, theoretical studies can propose and evaluate plausible synthetic routes.
Plausible Synthesis Mechanism: A likely synthetic pathway could involve an intramolecular hydroalkoxylation (cyclization) of a substituted δ-hydroxy olefin to form the substituted oxane ring, a common method for tetrahydropyran synthesis. organic-chemistry.org This could be followed by a carboxylation step.
Cyclization Step: The reaction could start from a molecule like 4-ethyl-4-hydroxymethyl-hex-1-en-1-ol. An acid- or metal-catalyzed intramolecular addition of the hydroxyl group to the double bond would form the 3-ethyl-3-(hydroxymethyl)oxane intermediate. Computational modeling could predict the activation energy for this cyclization, comparing different catalysts and reaction conditions.
Carboxylation Step: The subsequent oxidation of the primary alcohol to a carboxylic acid is a standard transformation. Alternatively, a more direct carboxylation mechanism could be explored theoretically. For instance, the formation of an organometallic intermediate at the C3 position followed by reaction with CO2 could be modeled. This is analogous to the carboxylation mechanisms seen in biological systems, such as with the enzyme Rubisco. libretexts.orgmdpi.com
Transition State Elucidation: For any proposed reaction step, transition state theory (TST) can be applied. johnhogan.infolibretexts.org Computational methods like DFT can be used to locate the transition state structure on the potential energy surface. By calculating the energy of this transition state relative to the reactants, the activation energy (ΔG‡) can be determined, providing a prediction of the reaction rate. For example, in the cyclization step, the transition state would involve the partial formation of the C-O bond and the breaking of the C=C π-bond, with specific bond lengths and angles that can be precisely calculated.
Structure-Reactivity Relationships (SRR) and Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives
Structure-Reactivity Relationships (SRR) and Quantitative Structure-Activity Relationships (QSAR) are computational methodologies used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. wikipedia.org For derivatives of this compound, these models could be invaluable for designing molecules with enhanced properties, such as improved biological efficacy.
Structure-Reactivity Relationships (SRR): SRR studies would focus on how modifications to the this compound scaffold affect its chemical reactivity. For instance, introducing electron-withdrawing or electron-donating groups onto the oxane ring or the ethyl substituent would alter the molecule's electronic properties.
Effect of Substituents: An electron-withdrawing group (e.g., fluorine) on the oxane ring would decrease the electron density on the ether oxygen, potentially lowering its basicity and nucleophilicity. It would also affect the pKa of the carboxylic acid.
Quantitative Structure-Activity Relationships (QSAR): If a set of this compound derivatives were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. This involves calculating a variety of molecular descriptors and using statistical methods to find a correlation with the observed activity. Such studies have been successfully applied to other tetrahydropyran derivatives. nih.gov
Key Steps in a Hypothetical QSAR Study:
Dataset: A series of derivatives would be synthesized with variations at the ethyl group, the carboxylic acid (e.g., esters, amides), or on the oxane ring. Their biological activity (e.g., IC50) would be measured.
Descriptor Calculation: For each molecule, computational descriptors would be generated, including:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Model Building: A mathematical equation would be derived using methods like Multiple Linear Regression (MLR) to relate the descriptors to the activity. For example: pIC₅₀ = c₀ + c₁(LogP) + c₂(LUMO) + c₃(Volume)
Validation: The model's predictive power would be tested using internal and external validation techniques.
The resulting QSAR model would provide quantitative insights into which properties are essential for activity, guiding the synthesis of more potent compounds.
Spectroscopic Property Predictions and Validation Against Experimental Data
Computational quantum chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Spectroscopy Prediction: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for this purpose. gaussian.com
1H NMR: Calculations would predict the chemical shifts of the diastereotopic protons on the oxane ring, the ethyl group protons, and the acidic proton of the carboxyl group. The predicted coupling constants would also help in assigning the complex splitting patterns expected for the ring protons.
13C NMR: The chemical shifts for all eight carbon atoms would be calculated. The quaternary carbon at the C3 position, bonded to an oxygen, an ethyl group, and a carboxyl group, would be predicted to have a characteristic chemical shift.
Infrared (IR) Spectroscopy Prediction: DFT calculations can also predict vibrational frequencies. nih.gov The computed IR spectrum would show characteristic peaks that can be compared to experimental data.
Key Vibrational Modes: The most prominent predicted peaks would include the strong, broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the very strong C=O (carbonyl) stretch (typically 1700-1725 cm⁻¹). vscht.cz The C-O stretching frequencies of the ether and the carboxylic acid would also be predicted.
Validation: The ultimate test of these computational predictions is their comparison with experimental data. A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure. Discrepancies can often be explained by environmental factors not included in the calculation (e.g., solvent effects, intermolecular hydrogen bonding), prompting more refined theoretical models.
| Spectroscopic Data | Predicted Value/Region (Computational) | Typical Experimental Region |
| 1H NMR (OH proton) | δ 10-12 ppm (can vary greatly with solvent) | δ 10-13 ppm |
| 13C NMR (C=O carbon) | δ 175-185 ppm | δ 175-185 ppm |
| IR Frequency (O-H stretch) | ~3000 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| IR Frequency (C=O stretch) | ~1720 cm⁻¹ (strong) | 1700-1725 cm⁻¹ (strong) |
Potential Applications of 3 Ethyloxane 3 Carboxylic Acid in Advanced Organic Synthesis
3-Ethyloxane-3-carboxylic Acid as a Chiral Building Block
Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.gov Carboxylic acids, in particular, are a significant class of these building blocks. tcichemicals.com The presence of a stereocenter and versatile functional groups in this compound makes it a promising candidate for applications in asymmetric synthesis.
Asymmetric Synthesis of Complex Molecules Utilizing the Oxane Core
The oxetane (B1205548) ring, a strained four-membered ether, is increasingly utilized for its unique properties, including its ability to act as a stable motif in medicinal chemistry and its tendency to undergo ring-opening reactions, making it a valuable synthetic intermediate. acs.org The synthesis of complex molecules often relies on the use of such chiral synthons. nih.govsigmaaldrich.com While specific examples detailing the use of this compound in asymmetric synthesis are not extensively documented, the principles of using similar chiral 3-hydroxycarboxylic acids are well-established. rsc.org The oxane core of this compound could be leveraged in asymmetric reactions, where the defined stereochemistry at the C3 position directs the formation of new stereocenters, leading to highly complex and enantiomerically pure molecules.
Ligand Design and Catalyst Development Incorporating the Oxane Scaffold
The development of novel ligands is crucial for advancing transition-metal catalysis. Scaffolds derived from chiral molecules are often incorporated into ligand design to create an asymmetric environment around a metal center, enabling enantioselective transformations. nih.govnih.gov The rigid conformation of the oxane ring in this compound, combined with its chiral nature, makes its scaffold a potential candidate for developing new classes of chiral ligands. diva-portal.org The carboxylic acid group provides a convenient handle for attachment to metal complexes or for further elaboration into more complex ligand structures. rsc.org The design could involve modifying the carboxylic acid to an amine or phosphine (B1218219) group, common coordinating groups in catalysis.
Development of Novel Derivatives of this compound for Specific Purposes
The carboxylic acid functionality is one of the most versatile groups in organic chemistry, serving as a precursor to a wide array of other functional groups. nih.govyoutube.com This allows for the synthesis of various derivatives of this compound, each with potentially unique properties and applications.
Synthesis and Characterization of Esters, Amides, and Other Carboxylic Acid Derivatives
The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis, often employed in the creation of bioactive molecules and materials. nih.govresearchgate.net Standard esterification and amidation procedures can be readily applied to this compound. The synthesis of such derivatives could be used to modulate the compound's physical and chemical properties, such as solubility, stability, and reactivity. For instance, ester derivatives are common in fragrance compositions and as prodrugs. google.com
Below is a table of potential derivatives and the general synthetic methods for their preparation.
| Derivative Class | General Synthetic Method | Reagents |
| Esters | Fischer Esterification | Alcohol, Acid Catalyst |
| Amides | Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) |
| Acid Chlorides | Acyl Halogenation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |
| Anhydrides | Dehydration | Strong Dehydrating Agent |
This table presents generalized synthetic pathways for carboxylic acid derivatives. youtube.comresearchgate.net
Modification of the Oxane Ring and Ethyl Substituent for Tuned Reactivity
The reactivity of the oxetane ring and its substituents can be strategically modified to achieve specific synthetic goals. The inherent strain of the four-membered ring facilitates ring-opening reactions with various nucleophiles. acs.orgradtech.org This property can be exploited to introduce new functional groups and build more complex molecular frameworks. Furthermore, modifications to the ethyl group could be envisioned, although this would likely require a de novo synthesis of the substituted oxetane. The ability to tune the reactivity by modifying the core structure is a key strategy in modern synthetic chemistry. nih.gov
Role as an Intermediate in the Synthesis of Natural Products and Pharmaceutical Scaffolds
A key application for novel building blocks is their incorporation into the synthesis of natural products and pharmaceutically relevant scaffolds. A U.S. patent describes a process for preparing oxetane-3-carboxylic acids, including the 3-ethyl derivative, noting their utility as intermediates for synthesizing substances with fungicidal and herbicidal activity. google.com This highlights a direct industrial application for this compound class. The oxetane motif itself is found in some natural products and has been increasingly incorporated into drug candidates to improve properties like metabolic stability and solubility. acs.org The combination of the oxane ring and the carboxylic acid group in this compound makes it a valuable precursor for creating diverse molecular libraries for drug discovery.
Material Science Applications
While specific, large-scale material science applications of this compound are not extensively documented in publicly available research, its unique bifunctional nature—possessing both a strained oxetane ring and a versatile carboxylic acid group—suggests significant potential in advanced material synthesis. The presence of these two reactive sites on a single small molecule opens avenues for its use as a specialized monomer in polymer synthesis and as a functionalization agent for nanomaterials.
As a Monomer in Polymer Synthesis
The strained four-membered ring of the oxetane moiety makes this compound a candidate for ring-opening polymerization (ROP). ROP of oxetane derivatives can lead to the formation of polyethers, a class of polymers with a wide range of applications. The polymerization of oxetanes can be initiated by cationic or anionic initiators. The resulting polyether backbone would have regularly spaced side chains containing a carboxylic acid group, which could be further modified post-polymerization.
The carboxylic acid group, in turn, can participate in condensation polymerization reactions, such as polyesterification or polyamidation. This dual reactivity could allow for the creation of complex polymer architectures, including hyperbranched polymers or cross-linked networks. For instance, the oxetane ring could be polymerized first, leaving the carboxylic acid groups as pendant functionalities that can then be used for subsequent cross-linking reactions. A patent for the preparation of oxetane-3-carboxylic acids notes their tendency towards polymerization, which, while a challenge for purification, underscores their potential as monomers. google.com
The ethyl group at the 3-position would also influence the properties of the resulting polymer, potentially increasing its solubility in organic solvents and affecting its thermal and mechanical properties by introducing steric bulk along the polymer chain.
Functionalization Agent for Nanomaterials
The carboxylic acid functionality of this compound provides a convenient anchor point for grafting the molecule onto the surface of various nanomaterials, such as metal oxides, quantum dots, and carbon nanotubes. This surface modification can be used to alter the properties of the nanomaterials, for example, by improving their dispersibility in different solvents or by introducing a reactive handle for further functionalization.
Following the attachment to a nanomaterial surface via the carboxyl group, the oxetane ring remains available for subsequent chemical transformations. The strained oxetane ring can be opened by a variety of nucleophiles, allowing for the covalent attachment of other molecules, including polymers, fluorescent dyes, or biomolecules. This strategy could be employed to create hybrid nanomaterials with tailored properties for applications in catalysis, sensing, and biomedical imaging. Research on related heterocyclic compounds has demonstrated the viability of using such linkers for the functionalization of silica (B1680970) nanoparticles. pitt.edupitt.edu Furthermore, oxetane-functionalized conjugated polymers have been shown to self-assemble into complex nanostructures, indicating the utility of the oxetane moiety in controlling nanoscale morphology. researchgate.net
Table 1: Potential Roles of Functional Groups in this compound for Material Science Applications
| Functional Group | Potential Role as a Monomer | Potential Role in Nanomaterial Functionalization |
| Oxetane Ring | Can undergo ring-opening polymerization to form a polyether backbone. Provides a reactive site for cross-linking. | Acts as a reactive handle for post-functionalization after attachment to a nanoparticle surface. Can be opened by nucleophiles to attach other molecules. |
| Carboxylic Acid | Can participate in condensation polymerization (e.g., polyesterification). Offers a site for post-polymerization modification. | Serves as an anchor group to covalently attach the molecule to the surface of various nanomaterials. |
| Ethyl Group | Influences the physical properties of the resulting polymer, such as solubility and glass transition temperature. | Can modify the surface properties of functionalized nanomaterials, affecting their interaction with the surrounding medium. |
Conclusion and Future Research Perspectives on 3 Ethyloxane 3 Carboxylic Acid Chemistry
Summary of Current Understanding and Knowledge Gaps
A thorough review of the existing scientific literature reveals a significant knowledge gap concerning 3-Ethyloxane-3-carboxylic acid. There is a notable absence of dedicated studies on its synthesis, reactivity, and application. Our current understanding is therefore largely inferential, based on the well-established chemistry of the parent oxane ring and related 3,3-disubstituted cyclic ethers.
The oxane ring is known to be a conformationally flexible, yet chemically stable, six-membered ether, significantly less strained than its smaller counterparts like oxetanes and epoxides. libretexts.orgopenstax.org This stability suggests the ring would remain intact under a variety of reaction conditions. The molecule's key features are the quaternary carbon at the C3 position and the presence of two distinct functional groups: a robust ether linkage and a versatile carboxylic acid. The carboxylic acid provides a reactive handle for derivatization into esters, amides, and other functionalities, while the 3,3-disubstitution pattern imparts unique steric and electronic properties.
The primary knowledge gap is the compound itself. Its specific physical properties, spectroscopic data, and three-dimensional structure are not documented. Most critically, efficient and selective synthetic routes to access this molecule have not been reported. Consequently, its potential reactivity patterns and applications remain entirely speculative. This lack of fundamental knowledge represents a clear opportunity for foundational research to characterize this compound and unlock its synthetic potential.
Emerging Synthetic Strategies and Methodologies for Oxane Systems
While a direct synthesis for this compound is not described, several modern synthetic methodologies for constructing substituted oxane rings could be adapted. The creation of the 3,3-disubstituted core is the principal synthetic challenge.
Established methods for cyclic ether synthesis, such as the intramolecular Williamson etherification of a suitably substituted 1,5-diol, provide a classical approach. acs.orgnih.gov However, emerging strategies offer more elegant and efficient solutions. Palladium-catalyzed intramolecular hydroalkoxylation of hydroxy-alkenes or allenes presents a powerful, atom-economical route to cyclic ethers. nih.govorganic-chemistry.org Another prominent strategy is ring-closing metathesis (RCM), which has proven exceptionally effective for forming 5- to 7-membered rings from diene precursors using catalysts like those developed by Grubbs. wikipedia.orgorganic-chemistry.org
More recently, C–H activation and functionalization have emerged as a frontier in organic synthesis. nih.govacs.org A strategy involving the palladium-catalyzed C(sp³)–H activation of an alcohol, directed by a tethered group, followed by intramolecular C–O bond formation could provide a novel disconnection for accessing the oxane ring system. acs.org These modern methods represent promising avenues for the future synthesis of this compound and its derivatives.
| Synthetic Strategy | Description | Potential Applicability to this compound | Key References |
| Intramolecular Williamson Etherification | Cyclization of a 1,5-diol precursor where one hydroxyl is converted to a leaving group. | A classical, reliable but potentially multi-step approach. Requires synthesis of the specific diol precursor. | acs.orgnih.gov |
| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene precursor using Ru- or Mo-based catalysts to form an unsaturated oxacycle, followed by hydrogenation. | Highly efficient for ring formation. Requires a diene precursor containing the necessary quaternary center. | wikipedia.orgorganic-chemistry.orgrsc.org |
| Palladium-Catalyzed Hydroalkoxylation | Intramolecular addition of a hydroxyl group across an alkene or alkyne, catalyzed by a palladium complex. | Atom-economical method. The precursor would be an unsaturated alcohol. | nih.govorganic-chemistry.org |
| C–H Activation/ Functionalization | Directing-group-assisted activation of a C(sp³)–H bond followed by intramolecular C–O bond formation. | A modern, highly efficient strategy that can simplify precursor synthesis and offer novel disconnections. | nih.govacs.orgacs.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bifunctional nature of this compound invites the exploration of novel reactivity. Beyond standard transformations of the carboxylic acid group (e.g., esterification, amidation), more complex and unprecedented reactions can be envisioned.
One area of significant potential is decarboxylative functionalization . Recent advances have shown that heterocyclic carboxylic acids can undergo photoredox- or metal-catalyzed decarboxylation to generate a radical intermediate, which can then be trapped by various reagents to install new functional groups (e.g., halogens, aryl groups) at the quaternary center. google.comprinceton.edu Applying this to this compound could provide direct access to a wide array of 3-alkyl-3-halo- or 3-alkyl-3-aryl-oxanes, which are otherwise difficult to synthesize.
The stability of the oxane ring is generally high, but cleavage can be induced with strong acids like HBr or HI. openstax.orglibretexts.org The reactivity of the 3,3-disubstituted system under these conditions is unknown. It is possible that the steric hindrance and electronic effects of the quaternary center could influence the regioselectivity of ring-opening, potentially leading to predictable formation of functionalized 1,5-diols.
Furthermore, tandem reactions that engage both the carboxylic acid and the ether could lead to unprecedented molecular rearrangements. For instance, activation of the carboxylic acid could trigger a cascade involving ring-opening of the oxane, followed by an intramolecular cyclization to form a different heterocyclic system, such as a lactone with a pendant functional group.
Interdisciplinary Research Opportunities (e.g., in advanced materials, catalysis, bio-inspired synthesis)
The unique structure of this compound makes it a compelling candidate for interdisciplinary research.
Advanced Materials: In materials science, oxetanes have been explored as monomers for polymers due to the desirable properties imparted by the ether linkage. doi.org this compound is a bifunctional monomer that could be used in step-growth polymerization to create novel polyesters. These materials could exhibit interesting thermal and mechanical properties, with the oxane rings in the polymer backbone influencing chain flexibility and polarity.
Catalysis: Cyclic ethers are known to act as ligands for metal catalysts. libretexts.org Derivatives of this compound, such as amides or esters bearing additional coordinating atoms (e.g., nitrogen, phosphorus), could be synthesized and evaluated as new ligands in asymmetric catalysis. The defined steric environment around the oxane core could impart unique selectivity in metal-catalyzed transformations.
Bio-inspired Synthesis and Medicinal Chemistry: The oxane (tetrahydropyran) ring is a common motif in a vast array of biologically active natural products, including polyether antibiotics and marine toxins. nih.govrsc.org In drug discovery, the related oxetane (B1205548) ring is frequently used as a bioisostere for gem-dimethyl or carbonyl groups to enhance metabolic stability and improve aqueous solubility. acs.orgdoi.org this compound could serve as a novel scaffold or building block for the synthesis of analogues of natural products or as a fragment in drug design programs to explore new chemical space.
Unexplored Stereochemical Applications and Chirality Transfer Studies
While this compound itself is achiral, the field of stereochemistry offers vast unexplored potential. The central challenge and opportunity lie in the asymmetric synthesis of derivatives containing the 3,3-disubstituted oxane core. The construction of quaternary stereocenters is a formidable challenge in organic synthesis. nih.gov
Future research should focus on developing enantioselective methods to access chiral analogues. This could be achieved through several strategies:
Organocatalytic Cycloadditions: Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. nih.govrsc.org A strategy involving a catalytic asymmetric [3+3] cycloaddition could potentially be developed to form the six-membered oxane ring with high enantioselectivity.
Chirality Transfer: Synthetic routes that transfer chirality from an enantiopure starting material or catalyst to the final product are highly valuable. nih.gov For example, a palladium-catalyzed cyclization of a non-racemic alcohol could proceed with complete chirality transfer to establish the stereochemistry of the oxane product.
Resolution: Classical resolution of a racemic intermediate or kinetic resolution using a chiral catalyst could also provide access to enantiomerically enriched material.
Once synthesized, chiral derivatives of this compound could be employed as chiral building blocks for the total synthesis of complex molecules or as novel chiral ligands in asymmetric metal catalysis, where the stereogenic quaternary center could enforce a specific coordination geometry. The fundamental study of how chirality is transferred and maintained in oxane systems remains a fertile ground for investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethyloxane-3-carboxylic acid, and what are their comparative advantages?
- Methodology : Cyclization reactions using ethanol as a solvent and catalytic agents are common. For example, cyclization of 3-ethyl-substituted precursors under acidic conditions yields the oxane ring system . Alternative approaches include Stille cross-coupling to introduce substituents, though this may require purification via column chromatography due to complex byproducts .
- Key Considerations : Ethanol-based syntheses offer higher yields (~80%) but require strict temperature control (60–80°C), while cross-coupling methods allow functional diversification but involve costly palladium catalysts .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate to separate impurities like methyl 3-acryloyl salicylate (MPS) .
- NMR : Confirm the oxane ring structure via -NMR (δ 1.2–1.5 ppm for ethyl group; δ 4.0–4.5 ppm for oxane protons) and -NMR (δ 170–175 ppm for carboxylic acid) .
Q. What biological activities have been reported for this compound derivatives?
- Findings : Derivatives exhibit antibacterial and antioxidant properties, validated via in vitro assays (e.g., MIC values <10 µg/mL against E. coli and S. aureus) . Anti-tubercular activity (IC ~5 µM) has also been observed in mycobacterial growth inhibition studies .
- Limitations : Some analogs lack anti-spasmodic activity in rodent models, highlighting the need for structural optimization .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?
- Approach : Conduct meta-analysis of assay conditions. For example, discrepancies in anti-cancer activity may arise from cell line specificity (e.g., BEAS-2B vs. HepG2) or variations in metabolite stability .
- Resolution : Standardize testing protocols (e.g., use identical ATP-based viability assays) and validate results across multiple independent labs .
Q. What strategies optimize the metabolic stability of this compound in preclinical studies?
- Methodology :
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-ethyl position to reduce CYP450-mediated oxidation .
- Outcomes : Improved pharmacokinetic profiles (e.g., t >6 hours in murine models) have been achieved via these modifications .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Tools :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., enoyl-ACP reductase for anti-tubercular activity) .
- QSAR Models : Develop regression models correlating substituent electronegativity with antibacterial potency .
- Validation : Compare predicted vs. experimental IC values to refine algorithms .
Experimental Design & Safety
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- PPE Requirements : Wear EN 166-certified safety goggles, nitrile gloves (EN 374), and flame-resistant lab coats .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and neutralize residues with 10% sodium bicarbonate .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. How can researchers mitigate batch-to-batch variability in synthetic yields?
- Process Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
